molecular formula C22H17ClN2O6S B3960796 ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3960796
M. Wt: 472.9 g/mol
InChI Key: QYLSQMDUUFPBHR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a furan ring, a hydroxyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-Carbonyl Group: This step typically involves the use of furan-2-carboxylic acid or its derivatives in a condensation reaction.

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate thioamide precursors.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrole-furan conjugates. Examples include:

    Thiazole-4-Carboxylate Derivatives: These compounds share the thiazole ring structure and exhibit similar reactivity.

    Pyrrole-Furan Conjugates: These compounds share the pyrrole and furan ring structures and are studied for their biological activities.

Uniqueness

ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O6S/c1-3-30-21(29)19-11(2)24-22(32-19)25-16(12-6-8-13(23)9-7-12)15(18(27)20(25)28)17(26)14-5-4-10-31-14/h4-10,16,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLSQMDUUFPBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[2-(4-CHLOROPHENYL)-3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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